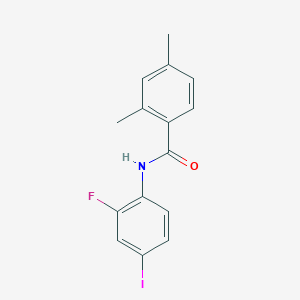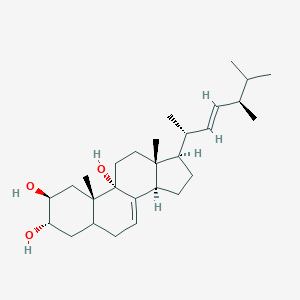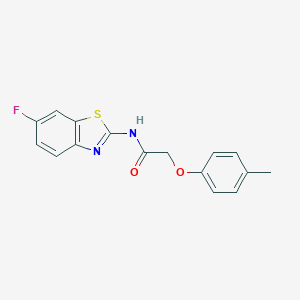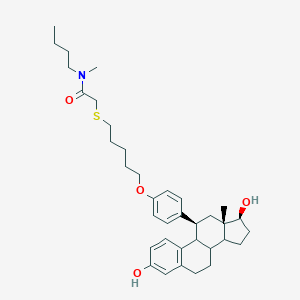
Selenonium choline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selenium-containing compound that is structurally similar to choline, a vital nutrient that is essential for human health. Selenonium choline has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
Selenonium choline exerts its therapeutic effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It also modulates the expression of various genes involved in inflammation and cell proliferation. Selenonium choline has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Selenonium choline has been shown to exhibit potent antioxidant and anti-inflammatory properties in various cell types and animal models. It has been shown to reduce ROS levels, lipid peroxidation, and inflammation. Selenonium choline has also been shown to improve mitochondrial function and enhance the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Selenonium choline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cell cultures and animals. However, one limitation of Selenonium choline is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary for its safe use in lab experiments.
Zukünftige Richtungen
Selenonium choline has promising potential for the treatment of various diseases due to its potent antioxidant and anti-inflammatory properties. Future research should focus on the development of Selenonium choline-based therapies for specific diseases. Additionally, the pharmacokinetics and pharmacodynamics of Selenonium choline should be further investigated to optimize its therapeutic use. Finally, the safety and efficacy of Selenonium choline should be evaluated in clinical trials to determine its potential use in human medicine.
Conclusion:
Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The synthesis method has been optimized to produce Selenonium choline in large quantities, making it feasible for research and potential clinical use. Future research should focus on the development of Selenonium choline-based therapies for specific diseases, as well as the optimization of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of Selenonium choline involves the reaction of choline chloride with sodium selenite in the presence of hydrogen peroxide. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce Selenonium choline in large quantities, making it feasible for research and potential clinical use.
Wissenschaftliche Forschungsanwendungen
Selenonium choline has been studied extensively in vitro and in animal models for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
135001-09-1 |
|---|---|
Produktname |
Selenonium choline |
Molekularformel |
C4H8N2O3S |
Molekulargewicht |
154.1 g/mol |
IUPAC-Name |
2-hydroxyethyl(dimethyl)selanium |
InChI |
InChI=1S/C4H11OSe/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
MNJKOYRLWFLNTH-UHFFFAOYSA-N |
SMILES |
C[Se+](C)CCO |
Kanonische SMILES |
C[Se+](C)CCO |
Synonyme |
selenonium choline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)




![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)

